N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazide group, a methoxyphenyl group, and a pentylphenoxy group. It is often used in research due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-(4-pentylphenoxy)acetohydrazide. The reaction is usually carried out in an ethanol solution with a few drops of concentrated sulfuric acid to catalyze the reaction. The mixture is stirred at room temperature until the desired product precipitates out .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. It may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H26N2O4 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-pentylphenoxy)acetamide |
InChI |
InChI=1S/C21H26N2O4/c1-3-4-5-6-16-7-9-18(10-8-16)27-15-21(25)23-22-14-17-13-19(26-2)11-12-20(17)24/h7-14,24H,3-6,15H2,1-2H3,(H,23,25)/b22-14+ |
InChI Key |
RXAKCNITJFHFAE-HYARGMPZSA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Origin of Product |
United States |
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